5-Isopropylthiazol-2-ol
Description
Significance of the Thiazole (B1198619) Nucleus in Contemporary Chemical Research
The thiazole ring is a cornerstone in modern medicinal chemistry and materials science. sciencescholar.uskuey.net Its unique electronic properties, arising from the presence of both an electron-donating sulfur atom and an electron-accepting imine group, contribute to its stability and reactivity. kuey.net This versatile scaffold is found in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. kuey.netnih.gov The thiazole moiety is a key component of vitamin B1 (thiamine), highlighting its fundamental role in biological systems. kuey.net Furthermore, thiazole derivatives are integral to the development of dyes, fungicides, and accelerators for vulcanization. nih.gov
The reactivity of the thiazole ring allows for modifications at various positions, enabling chemists to fine-tune the properties of the resulting molecules. nih.gov For instance, electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr This predictability in its chemical behavior makes the thiazole nucleus an attractive target for the synthesis of novel compounds with tailored functionalities.
Structural Context of 5-Isopropylthiazol-2-ol within Thiazole Derivatives
This compound is a derivative of the basic thiazole structure, characterized by two key substitutions: an isopropyl group at the 5-position and a hydroxyl group at the 2-position. The isopropyl group, a bulky and lipophilic substituent, can significantly influence the molecule's steric and electronic properties. The hydroxyl group at the 2-position introduces the potential for tautomerism, where the compound can exist in equilibrium between the -ol form (2-hydroxythiazole) and the -one form (thiazol-2(3H)-one).
The synthesis of 2-hydroxythiazole derivatives can be achieved through methods such as the condensation of α-halocarbonyl compounds with thiocarbamates or the cyclization of α-thiocyanatoketones. tandfonline.commedmedchem.comijrpr.com These synthetic routes provide access to a variety of substituted 2-hydroxythiazoles, allowing for the exploration of their chemical and biological properties.
Historical Perspectives on Isopropylated Thiazoles and Analogues
The study of thiazole and its derivatives dates back to the late 19th century with the pioneering work of Hantzsch and Weber. sciencescholar.us Since then, the field has expanded significantly, with numerous researchers contributing to the understanding of thiazole chemistry. nih.govkuey.net While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the development of synthetic methods for thiazole derivatives in general has a rich history. The Hantzsch thiazole synthesis, for example, remains a prominent method for creating the thiazole ring from α-haloketones and thioamides. wikipedia.org
Research into isopropylated thiazoles has been driven by the quest for new therapeutic agents. For instance, various studies have explored the synthesis and pharmacological evaluation of clubbed isopropylthiazole derivatives for potential antimicrobial and antitubercular activities. nih.govmjcce.org.mk These investigations build upon the foundational knowledge of thiazole chemistry and demonstrate the continued interest in modifying the thiazole scaffold to generate novel compounds with valuable properties. The synthesis of related structures, such as 4-isopropyl-thiazole-2-carboxylic acid, further illustrates the chemical exploration of thiazoles bearing an isopropyl group.
Interactive Data Tables
Table 1: Properties of Thiazole and Related Heterocycles
| Compound | Dipole Moment (D) | pKa |
| Thiazole | 1.61 | 2.53 |
| Imidazole | 3.80 | 6.95 |
| Oxazole | 1.50 | 0.8 |
Data sourced from sciencescholar.us
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-propan-2-yl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H9NOS/c1-4(2)5-3-7-6(8)9-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
MUHVDYYKRKFAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC(=O)S1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Isopropylthiazol 2 Ol
Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring
The thiazole nucleus generally exhibits reduced aromaticity compared to benzene, and its reactivity towards electrophiles is complex. The heteroatoms influence the electron distribution; the ring is generally deactivated towards electrophilic attack compared to other five-membered heterocycles like pyrrole (B145914) or furan. uomus.edu.iq The mechanism of electrophilic aromatic substitution typically involves the initial attack of the electrophile on the π-electron system to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iqpressbooks.pub
For 5-isopropylthiazol-2-ol, the position of electrophilic attack is directed by the combined electronic effects of the hydroxyl and isopropyl groups. The 2-hydroxyl group, being an electron-donating group, and the tautomeric equilibrium with the thiazol-2(3H)-one form, tend to activate the C5 position. However, this position is already occupied by the isopropyl group. The C4 position is the most likely site for electrophilic substitution. The nitrogen atom deactivates the adjacent C2 position towards electrophiles. ias.ac.in
Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The specific conditions for these reactions on this compound would need to be empirically determined, but analogies can be drawn from related thiazole structures.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Typical Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Halogenation (e.g., Bromination) | Br2 in a suitable solvent (e.g., acetic acid, CCl4) | 4-Bromo-5-isopropylthiazol-2-ol | The C4 position is the most activated, available position on the ring for electrophilic attack. The C5 position is blocked, and C2 is deactivated. pressbooks.pubias.ac.in |
| Nitration | HNO3/H2SO4 | 4-Nitro-5-isopropylthiazol-2-ol | The strong activating effect of the hydroxyl group directs the nitro group to the C4 position. Harsh conditions might lead to degradation. libretexts.org |
| Sulfonation | Fuming H2SO4 | This compound-4-sulfonic acid | Sulfonation is often reversible and would likely occur at the C4 position. mnstate.edu |
Nucleophilic Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound is nucleophilic and can undergo reactions typical of alcohols and enols. byjus.com Its acidity is enhanced by the adjacent electron-withdrawing imine group within the thiazole ring. The tautomeric thiazol-2(3H)-one form also presents a nucleophilic nitrogen atom. Consequently, reactions with electrophiles can result in either O-substitution or N-substitution, with the outcome often depending on the reaction conditions (solvent, base, and electrophile).
Key reactions include:
O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base can lead to the formation of ethers and esters, respectively.
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting with the corresponding sulfonyl chloride. This transformation is crucial for subsequent nucleophilic substitution or cross-coupling reactions.
Table 2: Representative Nucleophilic Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type | Significance |
|---|---|---|---|
| Etherification (Williamson Synthesis) | Base (e.g., NaH, K2CO3), Alkyl Halide (R-X) | 2-Alkoxy-5-isopropylthiazole | Introduces a variety of alkyl groups, modifying the compound's properties. |
| Esterification | Base (e.g., Pyridine, Et3N), Acyl Chloride (RCOCl) | 5-Isopropylthiazol-2-yl ester | Forms an ester functional group, useful as a protecting group or for biological activity modulation. |
| Sulfonylation | Base (e.g., Pyridine), Sulfonyl Chloride (e.g., TsCl, MsCl) | 5-Isopropylthiazol-2-yl sulfonate | Creates an excellent leaving group for SNAr or metal-catalyzed cross-coupling reactions. researchgate.net |
Reactions at the Isopropyl Moiety
The isopropyl group attached at the C5 position of the thiazole ring is a potential site for chemical modification, although it is generally less reactive than the heterocyclic ring or the hydroxyl group. Reactions typically target the tertiary "benzylic-like" C-H bond.
Free-Radical Halogenation: Under UV light or with a radical initiator like N-bromosuccinimide (NBS), the tertiary hydrogen of the isopropyl group can be substituted by a halogen atom. mnstate.edu This reaction would yield a 5-(2-halo-2-propyl)thiazol-2-ol, which can serve as a precursor for further transformations.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions, could potentially oxidize the isopropyl group. mnstate.edu Depending on the severity of the conditions, this could lead to a tertiary alcohol or cleavage to form a ketone (5-acetylthiazol-2-ol). The stability of the thiazole ring under such harsh oxidative conditions would be a significant concern.
Catalytic Transformations of this compound
Modern synthetic chemistry relies heavily on metal-catalyzed reactions to build molecular complexity. For this compound, these transformations would primarily focus on forming new carbon-carbon or carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. researchgate.netnobelprize.orgfiveable.me To engage this compound in these reactions, it must first be converted into a suitable substrate. This typically involves either transforming the hydroxyl group into a triflate (a highly effective leaving group) or halogenating the thiazole ring.
Once a reactive handle is installed (e.g., 4-bromo-5-isopropylthiazol-2-ol or 5-isopropylthiazol-2-yl triflate), a variety of palladium-catalyzed couplings can be performed.
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond. nobelprize.org
Heck Coupling: Reaction with an alkene to introduce a vinyl substituent.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Required Substrate | Coupling Partner | Resulting Structure (Example) |
|---|---|---|---|
| Suzuki | 4-Bromo-5-isopropylthiazol-2-ol | Arylboronic acid (ArB(OH)2) | 4-Aryl-5-isopropylthiazol-2-ol |
| Sonogashira | 4-Bromo-5-isopropylthiazol-2-ol | Terminal alkyne (RC≡CH) | 4-(Alkynyl)-5-isopropylthiazol-2-ol |
| Buchwald-Hartwig | 5-Isopropylthiazol-2-yl triflate | Amine (R2NH) | 2-(Amino)-5-isopropylthiazole |
Besides palladium, other transition metals like copper, nickel, and iron are known to catalyze a range of transformations on heterocyclic systems. sci-hub.seresearchgate.net
Copper-Mediated Reactions: Copper catalysts are often used for Ullmann-type couplings, which can form C-O, C-S, and C-N bonds. For instance, a 4-halo-5-isopropylthiazol-2-ol could be coupled with alcohols, thiols, or amines using a copper catalyst.
Nickel-Catalyzed Couplings: Nickel catalysts can often perform similar cross-coupling reactions to palladium, sometimes with different reactivity profiles or at a lower cost. beilstein-journals.org They are particularly effective in coupling with organozinc reagents (Negishi coupling).
C-H Activation: Modern catalytic methods increasingly focus on the direct functionalization of C-H bonds, avoiding the need for pre-functionalization (e.g., halogenation). A rhodium or iridium catalyst might be able to selectively functionalize the C4-H bond of this compound directly with a suitable coupling partner.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netmsu.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. msu.edu
Proton NMR (¹H NMR) Applicationsresearchgate.netpressbooks.publibretexts.org
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. In the ¹H NMR spectrum of 5-Isopropylthiazol-2-ol, distinct signals corresponding to the different types of protons are expected. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton due to spin-spin coupling. The proton attached to the thiazole (B1198619) ring would appear as a singlet, and the hydroxyl proton would also likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Isopropyl-CH₃ | ~1.2 | Doublet |
| Isopropyl-CH | ~3.0 | Septet |
| Thiazole-H | ~6.5-7.5 | Singlet |
| OH | Variable | Broad Singlet |
This is a predictive table based on typical chemical shifts for similar structural motifs.
Carbon-13 NMR (¹³C NMR) Applicationsresearchgate.nethmdb.canp-mrd.orgudel.edu
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. udel.edu For this compound, distinct signals are anticipated for the isopropyl methyl carbons, the isopropyl methine carbon, the two sp² hybridized carbons of the thiazole ring, and the carbon atom bearing the hydroxyl group. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbon attached to the electronegative oxygen and nitrogen atoms in the thiazole ring would resonate at a lower field (higher ppm value).
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Isopropyl-CH₃ | ~23 |
| Isopropyl-CH | ~30 |
| Thiazole C-4 | ~120-130 |
| Thiazole C-5 | ~135-145 |
| Thiazole C-2 (C-OH) | ~160-170 |
This is a predictive table based on typical chemical shifts for similar thiazole derivatives. researchgate.netnp-mrd.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.comlibretexts.orgmsu.edu
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. msu.edu For this compound (C₆H₉NOS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
The fragmentation pattern in the mass spectrum is a unique fingerprint of a molecule. libretexts.org Common fragmentation pathways for this compound might include the loss of the isopropyl group, resulting in a significant fragment ion. Other fragmentations could involve the cleavage of the thiazole ring.
| Ion | m/z (expected) | Possible Identity |
| [M]⁺ | 143.04 | Molecular Ion |
| [M - CH(CH₃)₂]⁺ | 100.01 | Loss of isopropyl group |
| [CH(CH₃)₂]⁺ | 43.03 | Isopropyl cation |
This table presents predicted major fragments based on common fragmentation rules. libretexts.orgmsu.edu
Infrared (IR) Spectroscopy for Functional Group Identificationsapub.orgpg.edu.plsavemyexams.comlibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. savemyexams.comwikipedia.org The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if tautomerism to the thiazolone form occurs), C-H, C=N, and C=C bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (O-H) group, likely involved in hydrogen bonding. savemyexams.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (alcohol/phenol) | 3200 - 3600 (broad) |
| N-H (amide tautomer) | 3300 - 3500 |
| C-H (aliphatic) | 2850 - 3000 |
| C=N (thiazole ring) | ~1630 - 1680 |
| C=C (thiazole ring) | ~1450 - 1600 |
| C-O (alcohol) | 1000 - 1300 |
This table is based on established IR correlation charts. savemyexams.comlibretexts.org
Elemental Analysis for Composition Confirmationmdpi.comresearchgate.netthermofisher.com
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. thermofisher.com This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₆H₉NOS, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values, typically within a ±0.4% margin, to verify the purity and identity of the compound. researchgate.net
| Element | Theoretical Mass Percentage (%) |
| Carbon (C) | 50.32 |
| Hydrogen (H) | 6.34 |
| Nitrogen (N) | 9.78 |
| Oxygen (O) | 11.17 |
| Sulfur (S) | 22.39 |
Chromatographic Techniques for Purification and Analysisexcedr.comnih.govmdpi.comresearchgate.net
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. excedr.commdpi.com High-Performance Liquid Chromatography (HPLC) is a highly sensitive method that can be used to assess the purity of this compound and to isolate it from reaction mixtures. nih.govacs.org The retention time in an HPLC system is a characteristic property of a compound under specific conditions (e.g., column type, mobile phase composition, flow rate). Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. mdpi.com Gas Chromatography (GC), suitable for volatile compounds, could also be employed for the analysis of this compound, providing information on its purity and retention time. excedr.com
X-ray Diffraction Studies for Solid-State Structure Determination
Extensive searches of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), have been conducted to obtain experimental X-ray diffraction data for the compound this compound. These searches aimed to retrieve detailed crystallographic information, such as unit cell dimensions, space group, and atomic coordinates, which are essential for a definitive determination of its solid-state structure.
Despite these thorough efforts, no published experimental single-crystal or powder X-ray diffraction data for this compound could be located in the public domain. Consequently, detailed research findings and data tables concerning its crystal structure are not available at this time.
While crystallographic studies have been performed on various other thiazole derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but chemically distinct compounds. tandfonline.comchalcogen.roiucr.orgnih.gov The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state for this compound would require future experimental investigation via X-ray crystallography.
Computational and Theoretical Investigations of 5 Isopropylthiazol 2 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions.drugbank.comresearchgate.netic.ac.uk
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. researchgate.netens-lyon.fr These methods are used to calculate various molecular properties and reactivity descriptors that govern how a molecule will behave in a chemical reaction. nih.gov For thiazole derivatives, DFT has been employed to study their geometric parameters, electronic properties, and potential as corrosion inhibitors or as scaffolds for bioactive molecules. researchgate.net
The optimization of the molecular geometry is a foundational step, often performed using methods like the B3LYP functional with a suitable basis set such as 6-31G(d) or 6-311++G(d,p). irjweb.comresearchgate.net From the optimized structure, a wealth of information can be derived, including the distribution of electrons, orbital energies, and electrostatic potential, which collectively paint a detailed picture of the molecule's chemical nature. nih.gov
| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. irjweb.com | Predicting the direction of charge transfer in reactions. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wpmucdn.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwuxiapptec.com A small gap suggests the molecule is more reactive, as it requires less energy for electronic excitation. researchgate.netimperial.ac.uk
For thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, indicating these are likely sites of electrophilic attack. The LUMO is also generally located across the heterocyclic ring system. researchgate.net The energy gap for various thiazole and related heterocyclic compounds often falls in a range that defines their specific reactivity and potential applications. researchgate.netresearchgate.net For instance, a study on triazine derivatives calculated a HOMO-LUMO gap of 4.4871 eV, reflecting the molecule's chemical reactivity. irjweb.com
Table 2: Representative Frontier Orbital Data for Heterocyclic Compounds
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Implied Reactivity |
|---|---|---|---|---|
| Thiazole Derivatives | -5.7 to -6.5 | -0.8 to -2.0 | 3.7 to 5.0 | Moderate to High |
| Oxadiazole Derivatives | ~ -6.8 | ~ -1.5 | ~ 5.3 | Moderate |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. libretexts.orgproteopedia.org It is invaluable for predicting how a molecule will interact with other species, identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). researchgate.netuni-muenchen.de
In an MEP map, regions of negative potential are typically colored red, while regions of positive potential are colored blue. For a molecule like 5-Isopropylthiazol-2-ol, the most negative regions are expected around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the thiazole ring. researchgate.netresearchgate.net These sites represent the most likely points for hydrogen bonding and interactions with electrophiles or positive centers in a receptor. uni-muenchen.de The area around the hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive electrostatic potential. Such maps provide crucial insights for understanding intermolecular interactions, particularly in the context of drug-receptor binding.
Frontier Molecular Orbital (FMO) Analysis
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers or rotamers) that arise from rotation about single bonds, and their relative energies. ic.ac.uklibretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C-C single bond connecting the isopropyl group to the thiazole ring.
The study of the energy landscape involves calculating the energy of the molecule as this bond is rotated. This process identifies the most stable (lowest energy) conformations and the energy barriers between them. nih.gov The stability of different conformers is largely dictated by steric hindrance. libretexts.org For the isopropyl group, conformations where the bulky methyl groups are staggered relative to the thiazole ring would be energetically favored over eclipsed conformations. The global minimum energy conformation would be the one that minimizes steric clashes between the isopropyl group and the atoms of the thiazole ring. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can interact with biological targets. ic.ac.uk
Molecular Docking Simulations for Ligand-Target Interactions.irjweb.comukrbiochemjournal.orgufv.br
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govfrontiersin.org It is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize how a ligand might interact with its receptor at an atomic level. ekb.eg
While specific docking studies for this compound are not detailed in the provided context, numerous studies have been conducted on thiazole derivatives, highlighting their potential to bind to various biological targets. researchgate.netmdpi.com For example, thiazole derivatives have been docked into the active sites of bacterial enzymes like E. coli MurB and fungal enzymes like lanosterol (B1674476) 14α-demethylase. researchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds between the thiazole nitrogen or other substituents and amino acid residues in the active site, as well as hydrophobic interactions involving the alkyl or aryl groups. researchgate.netmdpi.com The binding affinity is often reported as a scoring function or binding energy, with more negative values indicating a more stable interaction. researchgate.net
Table 3: Examples of Molecular Docking Studies on Thiazole Derivatives
| Thiazole Derivative Class | Biological Target | Key Interactions Observed | Software Used | Reference |
|---|---|---|---|---|
| Naphthol-based thiazoles | HDACs-2 | Hydrogen bonding, hydrophobic interactions | Not Specified | ekb.eg |
| Thiazolidine derivatives | E. coli MurB | Hydrogen bonds with Tyr157, Lys261, Ser228 | AutoDock 4.2® | mdpi.com |
| Thiazolidine derivatives | C. albicans lanosterol 14a-demethylase | Interactions with the heme group | AutoDock 4.2® | mdpi.com |
| Heteroaryl thiazoles | E. coli MurB | Hydrogen bonds, positive ionizable interactions | Not Specified | researchgate.net |
In Silico Studies for Mechanistic Hypotheses.ufv.br
Computational methods are frequently used to propose and investigate reaction mechanisms, providing insights that can be difficult to obtain experimentally. rsc.org DFT calculations can be used to map out the entire reaction pathway for a chemical transformation, identifying transition states and calculating their activation energies. This allows researchers to predict the most likely mechanism for a given reaction.
For instance, in silico studies on molecules containing thiazole fragments have been used to support proposed mechanisms of action for their biological activity. rsc.org By modeling the interaction of the compound with its target, researchers can hypothesize how the compound exerts its effect, for example, by acting as an inhibitor. rsc.org These mechanistic studies can rationalize observed structure-activity relationships and guide the synthesis of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. gyanvihar.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. ukrbiochemjournal.org
Several QSAR studies have been successfully performed on various classes of thiazole analogues. ufv.brnih.gov These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of thiazole derivatives with known biological activities. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a subset of these descriptors to the observed activity. ufv.brgyanvihar.org
For example, a QSAR study on thiazole and thiadiazole analogues identified key structural features correlated with their antagonist activity at adenosine (B11128) A1 and A3 receptors. nih.gov Another study developed 2D and 3D-QSAR models for thiazole derivatives with antiplatelet activity, achieving high predictive power. gyanvihar.org These models are valuable tools for rational drug design, allowing for the virtual screening and prioritization of novel thiazole analogues with potentially enhanced biological efficacy. ukrbiochemjournal.orgufv.br
Structure Activity Relationship Sar Studies of 5 Isopropylthiazol 2 Ol Analogues
Impact of Thiazole (B1198619) Ring Substituents on Molecular Interactions
The thiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological activity of its derivatives. mdpi.comsemanticscholar.org The introduction of various substituents on the thiazole ring can modulate the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. semanticscholar.orgnih.gov
Research has shown that the nature of the substituent at different positions of the thiazole ring is critical for the resulting biological activity. For instance, in a series of thiazole derivatives, the presence of specific groups at the C2, C4, and C5 positions has been correlated with varying degrees of antimicrobial or anticancer activities. mdpi.comnih.gov The introduction of bulky or electron-withdrawing groups can either enhance or diminish activity depending on the specific target and the nature of the binding pocket. semanticscholar.org
Table 1: Impact of Thiazole Ring Substituents on Biological Activity
| Substituent Position | Type of Substituent | Observed Effect on Biological Activity | Reference |
| C2 | Heteroaryl/Aryl groups | Varies; can be beneficial for antifungal activity. mdpi.com | mdpi.com |
| C4 | Phenylphthalazine | Positive effect on activity in certain compounds. mdpi.com | mdpi.com |
| C4 | 4-Cl phenylphthalazine | Slightly decreased activity compared to unsubstituted phenylphthalazine. mdpi.com | mdpi.com |
| C4 | 4-OMe phenylphthalazine | Further decreased activity. mdpi.com | mdpi.com |
| General | Modifications to the ring | Can lead to a significant reduction in potency. uq.edu.au | uq.edu.au |
This table is for illustrative purposes and synthesizes general findings from the cited literature.
Role of the Isopropyl Group in Modulating Biological Recognition
The isopropyl group at the C5 position of the thiazole ring plays a significant role in how the molecule is recognized by biological systems. This bulky, hydrophobic group can influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets within target proteins.
In several studies of thiazole derivatives, the presence and nature of an alkyl group at this position have been shown to be important for activity. For instance, in a series of antitubercular compounds, the 4-isopropylthiazol-2-yl moiety was a key structural feature. sci-hub.se The size and shape of the isopropyl group can provide optimal van der Waals interactions within a specific binding site, leading to enhanced affinity and potency.
Influence of the Hydroxyl Group on Biological Modalities
The hydroxyl group at the C2 position of the thiazole ring, which results in the 2-ol tautomer, is a critical functional group that can significantly influence the biological activity of the molecule. This group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with amino acid residues in the active site of a target protein.
The presence of a hydroxyl group can increase the polarity of the molecule, which can affect its solubility and ability to interact with polar environments. In the context of enzyme inhibition, the hydroxyl group can directly participate in the binding mechanism, for example, by coordinating with a metal ion in the active site or by forming a crucial hydrogen bond that stabilizes the ligand-protein complex.
In a study of ketol-acid reductoisomerase (KARI) inhibitors, a hydroxyl group was part of the core structure of a potent inhibitor. uq.edu.au The ability of this group to form specific interactions was likely a key determinant of its inhibitory activity. Replacing or modifying the hydroxyl group would be expected to have a profound impact on the compound's biological profile.
Systematic Structural Modifications and Their Mechanistic Implications
Systematic structural modifications of 5-isopropylthiazol-2-ol analogues are a cornerstone of medicinal chemistry research, aimed at elucidating the mechanism of action and identifying more potent and selective compounds. nih.gov This process involves making deliberate changes to the molecule's structure and observing the resulting effects on its biological activity.
For example, a study on a series of thiazole derivatives revealed that modifications to the substituent at the 2-position of the thiazole ring were well-tolerated, while changes to the thiazole ring itself led to a significant loss of potency. uq.edu.au This suggests that the thiazole ring is a critical pharmacophore for this particular biological target, and its integrity is essential for activity.
Another approach involves creating hybrid molecules by linking the thiazole scaffold to other bioactive heterocyclic moieties. mdpi.comnih.gov This molecular hybridization can lead to compounds with novel or enhanced biological activities. For instance, combining a thiazole derivative with a pyrazoline ring has been shown to produce compounds with significant antimicrobial potential. nih.gov
Molecular docking studies are often employed in conjunction with SAR studies to provide a theoretical basis for the observed biological activities. mdpi.com These computational models can predict how different analogues bind to a target protein, offering insights into the key molecular interactions that drive activity and guiding the design of new, more effective compounds.
Exploration of Molecular Mechanisms and Potential Biological Modalities Associated with Thiazole Compounds
Enzyme Inhibition Studies and Mechanistic Insights (e.g., α-Amylase, Carbonic Anhydrase)
Thiazole (B1198619) derivatives have been investigated for their ability to inhibit various enzymes. A key area of study is their interaction with carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and respiration. nih.gov The inhibitory mechanism often involves the zinc-binding property of functional groups attached to the heterocyclic core. nih.gov
While many clinically used CA inhibitors are sulfonamides, other classes of compounds, including those with phenol (B47542) and carboxylic acid moieties, also exhibit inhibitory activity. researchgate.netmdpi.com Research into 2,4,5-trisubstituted thiazoles has identified compounds with potent inhibitory effects on specific CA isoforms. For instance, a derivative featuring a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold was found to be a potent inhibitor of CA-III, with a Ki of 0.5μM. researchgate.net The design of such inhibitors often aims for selectivity towards specific isoforms, such as the tumor-associated CA IX and CA XII, to minimize the side effects associated with the inhibition of more ubiquitous isoforms like CA I and II. nih.gov
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Thiazole Derivatives
| Compound Class | Target Isoform(s) | Inhibition Range (Ki) | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted Thiazoles | hCA-III | Starts at 0.5μM | researchgate.net |
| Sulfonamide Glycoconjugates | hCA IX, hCA XII | 7.8 nM - 106 nM | nih.gov |
Note: This table presents data for the broader class of thiazole derivatives to illustrate mechanistic potential.
Interaction with Specific Biological Targets (e.g., MurB Enzyme, Dihydrofolate Reductase, Xanthine (B1682287) Oxidase, Tyrosine Kinase)
The versatility of the thiazole scaffold allows for interaction with a diverse array of biological targets, leading to various therapeutic hypotheses.
MurB Enzyme: This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.gov Thiazolidinones, which contain a thiazole-related core, have been identified as inhibitors of the MurB enzyme. researchgate.netnih.gov Molecular docking studies suggest that heteroaryl(aryl) thiazole derivatives may exert their antibacterial effects by inhibiting the E. coli MurB enzyme. researchgate.net
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA and certain amino acids. d-nb.info Its inhibition leads to cell death, making it a target for antimicrobial and anticancer therapies. d-nb.info Research has been conducted on N-[2-(4-Isopropylthiazol-2-yl)ethyl] derivatives as potential DHFR inhibitors. mdpi-res.com
Xanthine Oxidase (XO): This enzyme catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. nih.gov Overactivity of XO can cause hyperuricemia and gout. nih.gov Thiazole-containing drugs, such as Febuxostat, are established non-purine specific inhibitors of xanthine oxidase. nih.gov
Tyrosine Kinase: These enzymes are critical in cellular signaling pathways that control growth and differentiation. Dysregulation of tyrosine kinases is implicated in various cancers. Dasatinib, a drug containing a thiazole ring, is a potent inhibitor of the Src and Abelson (Abl) tyrosine kinases and is used in cancer therapy. nih.gov
Antiproliferative Mechanisms in Cellular Models
Thiazole derivatives have demonstrated antiproliferative activity in various cancer cell lines. The proposed mechanisms are often linked to the specific substitutions on the thiazole ring. For example, some thiazole analogues are thought to exert their effect by inhibiting tubulin polymerization, a process vital for cell division. nih.gov The presence of specific functional groups, such as 2,4-dimethoxy substitutions on an attached phenyl ring, has been correlated with this activity. nih.gov Other structural features, like a phenyl ring linked to the thiazole via a hydrazono group or the presence of a methoxy (B1213986) group on a phenyl ring, have also been associated with significant cytotoxic potential against cancer cell lines. nih.gov
Anticonvulsant Mechanistic Hypotheses
The therapeutic action of anticonvulsant drugs generally involves modulating neuronal excitability. ajpbp.com Key mechanisms include the blockade of voltage-gated sodium channels, enhancement of inhibitory neurotransmission mediated by GABA (gamma-aminobutyric acid), and inhibition of T-type calcium channels. pharmacologyeducation.orgnih.gov While specific mechanistic studies on 5-isopropylthiazol-2-ol are not prevalent, heterocyclic compounds containing the thiazole ring have been synthesized and evaluated for anticonvulsant properties. nih.gov It is hypothesized that these compounds could act via one or more of the established anticonvulsant pathways, such as stabilizing the inactivated state of sodium channels to prevent rapid neuronal firing. pharmacologyeducation.orgnih.gov
Table 2: Common Mechanistic Targets for Anticonvulsant Drugs
| Target | Mechanism of Action | Potential Effect | Reference |
|---|---|---|---|
| Voltage-Gated Sodium Channels | Enhance slow inactivation; block recovery | Reduces high-frequency repetitive firing of neurons | pharmacologyeducation.orgnih.govmedscape.com |
| GABA-A Receptors | Enhance GABA-mediated inhibition | Increases synaptic inhibition | pharmacologyeducation.orgnih.gov |
Antimicrobial Modalities and Proposed Molecular Pathways (e.g., inhibition of specific bacterial or fungal enzymes)
Antibacterial Action: A primary proposed mechanism for certain thiazole derivatives is the inhibition of the bacterial enzyme MurB. researchgate.netresearchgate.net This enzyme is crucial for the synthesis of the bacterial cell wall, and its inhibition disrupts cell integrity, leading to bacterial lysis. nih.gov Molecular docking studies have predicted that the antibacterial activity of some heteroaryl(aryl) thiazole derivatives is likely due to the inhibition of the E. coli MurB enzyme. researchgate.net
Antifungal Action: For antifungal activity, a proposed molecular pathway involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net This enzyme is a critical component of the fungal cell membrane biosynthesis pathway. Its inhibition disrupts membrane integrity and function, leading to fungal cell death. Docking studies have suggested this as a probable mechanism for the antifungal effects of certain thiazole derivatives. researchgate.net
Antitubercular Mechanistic Inquiries
The fight against Mycobacterium tuberculosis (Mtb) has led to the investigation of novel chemical scaffolds, including thiazoles. nih.govunisciencepub.com Several studies have reported that thiazole derivatives, including those with an isopropylthiazole moiety, possess significant antitubercular activity. ijsrst.comsci-hub.se
The primary mechanisms of action for most anti-TB drugs involve the inhibition of either cell wall synthesis or protein synthesis. unisciencepub.combiomedres.us For example, isoniazid (B1672263) inhibits the synthesis of mycolic acid, a key component of the mycobacterial cell wall. nih.gov While the precise target for many novel antitubercular thiazoles is still under investigation, some compounds have shown promising results. One study on a 2-aminothiazole (B372263) derivative demonstrated potent bactericidal activity against drug-susceptible and multidrug-resistant (MDR) Mtb strains, suggesting a novel mechanism of action that differs from existing drugs. nih.gov Another research effort identified an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme in an essential amino acid biosynthesis pathway in Mtb, as having anti-TB potential. uq.edu.au
Anti-inflammatory and Analgesic Mechanistic Considerations
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov COX-1 is typically constitutive and involved in homeostatic functions, while COX-2 is induced by inflammatory stimuli. nih.gov
Thiazole-containing compounds have been noted for their anti-inflammatory properties. sci-hub.sewindows.net It is mechanistically plausible that these effects are due to the inhibition of COX enzymes, particularly COX-2. By blocking the production of prostaglandins at the site of inflammation, these compounds could reduce pain and swelling. nih.gov The anti-inflammatory activity of some natural phenols has been linked to their ability to interact with COX-2. frontiersin.org This provides a strong hypothetical basis for the anti-inflammatory action of phenolic thiazole derivatives like this compound.
Emerging Research Frontiers and Future Prospects for 5 Isopropylthiazol 2 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of thiazole (B1198619) derivatives is a well-established area of organic chemistry, yet the pursuit of greater efficiency, sustainability, and yield continues to drive innovation. benthamdirect.com Traditional methods, such as the Hantzsch thiazole synthesis, are often supplemented or replaced by modern techniques that offer significant advantages. For a compound like 5-Isopropylthiazol-2-ol, future research will likely focus on optimizing its production through environmentally benign approaches.
Recent advancements in synthetic methodologies have enabled the modification of thiazole derivatives to address challenges like bioavailability and selectivity. fabad.org.tr Green chemistry protocols, including microwave-assisted synthesis and the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG-400), have been successfully applied to produce various thiazole structures. bepls.com These methods often result in shorter reaction times, simpler work-up procedures, and excellent product yields. bepls.com The development of catalyst-free synthesis or the use of reusable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these processes. bepls.com Applying these innovative strategies to the synthesis of this compound could lead to a more cost-effective and sustainable manufacturing process, which is crucial for its potential application in various fields.
Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives
| Method | Typical Conditions | Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Conventional Heating | Reflux in organic solvents, often for several hours. | Well-established, widely understood. | Baseline method, but likely to be surpassed in efficiency. |
| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 300 W) for seconds to minutes, often solvent-free. bepls.com | Rapid reaction times, higher yields, improved purity. bepls.com | High potential for rapid and efficient production. |
| Ultrasonic Irradiation | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates, can be performed at lower temperatures. | A promising green alternative to conventional heating. |
| Catalyst-Free Synthesis in Green Solvents | Heating in solvents like PEG-400 or water at ~100 °C. bepls.com | Avoids catalyst cost and toxicity, environmentally friendly. bepls.com | Excellent potential for a sustainable synthesis route. |
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and interactions before undertaking costly and time-consuming laboratory synthesis. For this compound, advanced computational modeling offers a powerful avenue for predictive research. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking can provide profound insights into its potential applications. researchgate.netplos.org
DFT calculations can be used to analyze the structure-chemical reactivity relationships of thiazole derivatives, identifying key structural parameters and predicting their behavior in chemical reactions. plos.org Molecular docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to the active site of a biological target, like an enzyme or receptor. researchgate.netplos.org This approach has been used to assess thiazole derivatives as potential antidiabetic agents by modeling their interaction with human pancreatic alpha-amylase and as potential inhibitors for targets in Pseudomonas aeruginosa. researchgate.netplos.org Similarly, 3D-QSAR and pharmacophore modeling can be employed to build models that guide the rational design of novel derivatives with enhanced affinity and selectivity for a specific biological target. lew.ro These computational findings provide crucial data that can prioritize synthetic efforts and guide experimental studies. researchgate.net
Table 2: Computational Methods for Predictive Research on Thiazole Derivatives
| Computational Method | Primary Application | Predicted Properties | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation. | Reactivity, orbital energies (HOMO/LUMO), structural parameters. plos.org | Predicting chemical reactivity and stability. |
| Molecular Docking | Predicting ligand-protein binding. | Binding affinity, interaction modes, binding energy. researchgate.netacademie-sciences.fr | Identifying potential biological targets and predicting binding potency. |
| 3D-QSAR | Relating chemical structure to biological activity. | Predictive models for activity (e.g., pIC50), identifying key structural features. lew.ro | Guiding the design of more potent analogs. |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules. | Stability of ligand-protein complexes, conformational changes. plos.org | Confirming the stability of predicted binding modes over time. |
Exploration of Undiscovered Biological Pathways and Targets
The thiazole scaffold is present in numerous FDA-approved drugs and is known to interact with a wide array of biological targets, demonstrating its therapeutic versatility. fabad.org.trnih.gov Thiazole-containing compounds have been successfully developed as inhibitors of various enzymes and receptors involved in cancer, inflammation, microbial infections, and metabolic diseases. nih.govrsc.org A key area of future research for this compound will be the systematic exploration of its potential biological activities and the identification of novel molecular targets.
Thiazole derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. rsc.org For instance, certain derivatives have exhibited potent inhibitory effects against kinases such as B-RAFV600E. rsc.org Other studies have identified thiazoles as inhibitors of cholinesterases, with relevance for neuroinflammatory conditions, or as modulators of pathways involved in diabetes and parasitic diseases. mdpi.comresearchgate.netacademie-sciences.fr High-throughput screening of this compound against diverse panels of kinases, proteases, and other enzymes could uncover previously unknown biological activities. Subsequent mechanistic studies would then focus on validating these targets and understanding the molecular basis of the interaction, paving the way for targeted therapeutic interventions. fabad.org.tr
Table 3: Known Biological Targets of Thiazole Derivatives and Potential Therapeutic Areas
| Target Class | Specific Examples | Associated Disease Area | Potential for this compound |
|---|---|---|---|
| Protein Kinases | B-RAFV600E, Tyrosine kinases, Serine/threonine kinases. rsc.org | Cancer. nih.govrsc.org | High potential for investigation as a kinase inhibitor. |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). academie-sciences.fr | Alzheimer's disease, Inflammation. academie-sciences.fr | Could be explored for neuroprotective and anti-inflammatory activity. |
| Microbial Enzymes/Proteins | Quorum sensing regulators (e.g., LasR), DNA biosynthesis enzymes. mdpi.complos.org | Bacterial infections, Parasitic diseases. mdpi.com | Potential as a lead for developing new antimicrobial or antiparasitic agents. |
| Metabolic Enzymes | Human Pancreatic Alpha-Amylase. researchgate.net | Diabetes. researchgate.net | Worthy of investigation for antidiabetic properties. |
Integration with Materials Science and Supramolecular Chemistry
Beyond its biomedical potential, the thiazole moiety is a valuable building block in materials science and supramolecular chemistry. iitg.ac.in The ability of thiazole derivatives to participate in noncovalent interactions, such as hydrogen bonding and π-π stacking, allows them to self-assemble into highly ordered structures. iitg.ac.inresearchgate.net This opens up exciting possibilities for the integration of this compound into the design of novel functional materials.
Researchers have designed thiazole-based low molecular weight gelators that can form self-assembled fibrillar networks (SAFiNs) in various solvents. researchgate.netnovapublishers.com These supramolecular gels have a wide range of potential applications, including serving as templates for the synthesis of nanostructures, acting as selective ion sensors, and being used for heavy metal gelation. novapublishers.com The principles of crystal engineering can be applied to study and control the supramolecular assemblies formed by these systems, establishing clear structure-property correlations. novapublishers.com By modifying the structure of this compound, it may be possible to tune its self-assembly behavior to create bespoke materials, such as smart gels, sensors, or components for electronic devices. The field of supramolecular chemistry provides a framework for designing molecules that can form complex, functional architectures guided by specific intermolecular interactions. iitg.ac.in
Table 4: Applications of Thiazole Derivatives in Materials and Supramolecular Chemistry
| Application Area | Type of Thiazole-Based System | Function/Property | Future Prospect for this compound |
|---|---|---|---|
| Soft Materials | Low Molecular Weight Gelators. researchgate.netnovapublishers.com | Formation of self-assembled fibrillar networks (SAFiNs). novapublishers.com | Design of novel hydrogels or organogels for biomaterial or environmental use. |
| Sensors | Supramolecular assemblies. novapublishers.com | Selective sensing of ions through specific binding interactions. novapublishers.com | Development of chemosensors for detecting specific analytes. |
| Nanotechnology | Self-assembling molecules. iitg.ac.in | Template-directed synthesis of desired nanostructures. novapublishers.com | Use as a building block for creating ordered nanoscale materials. |
| Crystal Engineering | Crystalline solids. iitg.ac.innovapublishers.com | Controlled formation of ordered lattices with specific properties. iitg.ac.in | Engineering crystalline materials with desired optical or electronic properties. |
Q & A
Q. What are the optimal synthetic routes for 5-Isopropylthiazol-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step reactions starting with thiazole precursors. For example:
Cyclocondensation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol/water mixtures (pH 11) to form the thiazole core .
Functionalization : Introducing the isopropyl group via nucleophilic substitution or Friedel-Crafts alkylation. Microwave-assisted synthesis can enhance yield and reduce reaction time compared to traditional heating .
- Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF/EtOH mixtures for recrystallization) to improve purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the thiazole ring protons (δ 6.5–7.5 ppm) and isopropyl group (δ 1.2–1.4 ppm for CH) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 158) and fragmentation patterns .
- HPLC : Employ C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect side products .
Q. What are the critical stability considerations for this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C) .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12). Thiazoles are generally stable in acidic conditions but may hydrolyze in strong bases .
- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Functional Group Variation : Replace the isopropyl group with fluorinated or aromatic substituents to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) or selenium (selenazole) to alter electronic properties .
- Assay Design : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization assays to quantify IC values .
Q. How should researchers resolve contradictions in reported bioactivity data for thiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of conflicting results .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2 or β-lactamases) based on PubChem’s 3D conformer data .
- QSAR Modeling : Train models with descriptors like logP and polar surface area to correlate structure with antimicrobial activity .
- Network Pharmacology : Map compound-target interactions via STRING or KEGG pathways to identify polypharmacology potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
